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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

For researchers, scientists, and drug development professionals, understanding the impurity

profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This technical

guide provides an in-depth look at Sofosbuvir impurity D, a known process-related impurity of

the direct-acting antiviral agent Sofosbuvir.

This document details the molecular characteristics of Sofosbuvir impurity D, outlines general

methodologies for its characterization, and presents a logical workflow for impurity identification

and analysis.

Molecular Identity and Physicochemical Properties
Sofosbuvir impurity D is chemically identified as (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-

dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate. Its fundamental molecular and physical properties are

summarized in the table below.
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Property Value Source(s)

Molecular Formula C22H29FN3O9P [1][2][3][4]

Molecular Weight 529.45 g/mol [1][4]

IUPAC Name

propan-2-yl (2S)-2-

[[[(2S,3S,4S,5S)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]amino]pro

panoate

[2]

Characterization and Analytical Protocols
While a specific, detailed synthesis protocol for Sofosbuvir impurity D is not readily available

in the public domain, its characterization is achieved through a combination of sophisticated

analytical techniques. The following sections outline the general experimental protocols

employed in the analysis of Sofosbuvir and its impurities, which are applicable to the

characterization of impurity D.

High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir

and its impurities. A general reversed-phase HPLC (RP-HPLC) method is described below.

Methodology:

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is

used in an isocratic elution mode.

Detection: UV detection at a wavelength of 260 nm.

Flow Rate: 1.0 mL/min.
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Data Analysis: LC solution software is utilized for data acquisition and analysis.

This method is designed to be simple, specific, precise, and accurate for the estimation of

Sofosbuvir and its process-related impurities[2].

Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) Spectroscopy
For the structural elucidation of impurities, mass spectrometry and nuclear magnetic resonance

spectroscopy are indispensable tools.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the

exact mass and elemental composition of the impurity, confirming its molecular formula[3].

NMR Spectroscopy: A suite of NMR experiments is used to definitively establish the chemical

structure of the impurity. These include:

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

³¹P NMR (Phosphorus-31 NMR)

¹⁹F NMR (Fluorine-19 NMR)

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC

(Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and

carbons.

For instance, quantitative ³¹P-NMR has been demonstrated as a valuable tool for determining

the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-d6 (DMSO-

d6) being a suitable aprotic solvent for such analyses[5][6][7].
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The process of identifying and characterizing an impurity like Sofosbuvir impurity D follows a

systematic workflow. The diagram below illustrates the key stages involved, from initial

detection to final structural confirmation.
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Synthesis and Formation
While a dedicated synthesis route for Sofosbuvir impurity D is not detailed in the reviewed

literature, it is understood to be a process-related impurity. Such impurities can arise during the

synthesis of the active pharmaceutical ingredient (API) or through degradation of the final

product under various stress conditions[8]. Forced degradation studies, which involve

subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, and

photolysis, are instrumental in identifying potential degradation products[1][3][9]. Although a

Chinese patent describes a six-step preparation method for "Sofosbuvir impurities" with a purity

exceeding 99%, it does not explicitly name or provide the specific reaction conditions for

impurity D[10].

Conclusion
Sofosbuvir impurity D is a well-characterized process-related impurity of Sofosbuvir. Its

molecular formula and weight are established, and a robust framework of analytical

methodologies exists for its detection, isolation, and structural elucidation. For professionals in

drug development and quality control, a thorough understanding of this impurity is essential for

maintaining the quality and safety standards of Sofosbuvir-containing drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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